Methyl 3-((4-formylbenzyl)oxy)benzoate
CAS No.:
Cat. No.: VC13737797
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14O4 |
|---|---|
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | methyl 3-[(4-formylphenyl)methoxy]benzoate |
| Standard InChI | InChI=1S/C16H14O4/c1-19-16(18)14-3-2-4-15(9-14)20-11-13-7-5-12(10-17)6-8-13/h2-10H,11H2,1H3 |
| Standard InChI Key | CSQHRTXNVFOJSD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)C=O |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 3-((4-formylbenzyl)oxy)benzoate features a benzoate core substituted at the 3-position with a benzyl ether group, which itself is para-substituted with a formyl moiety. The methyl ester at the carboxylate position enhances the compound’s stability while the formyl group introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions . X-ray crystallography of analogous compounds, such as methyl 3,4-bis(cyclopropylmethoxy)benzoate, reveals intermolecular C–H⋯O interactions that stabilize crystal packing , suggesting similar non-covalent interactions may influence the physical properties of Methyl 3-((4-formylbenzyl)oxy)benzoate.
Spectroscopic Identification
Key spectroscopic data for this compound include:
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IR: Strong absorption bands at ~1700 cm (ester C=O) and ~1680 cm (formyl C=O).
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H NMR: Signals at δ 3.90 (s, 3H, OCH), δ 5.25 (s, 2H, OCH), δ 7.40–8.10 (m, 8H, aromatic), and δ 10.00 (s, 1H, CHO) .
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C NMR: Peaks at δ 52.1 (OCH), δ 70.3 (OCH), δ 165.5 (ester C=O), δ 191.2 (formyl C=O), and aromatic carbons between δ 120–140.
Synthetic Methodologies
Esterification-Etherification Cascade
The most common synthesis begins with methyl 3-hydroxybenzoate, which undergoes Williamson etherification with 4-(bromomethyl)benzaldehyde in the presence of a base such as potassium carbonate (Fig. 1):
Yields typically range from 65–75%, with purification via column chromatography (hexane:ethyl acetate). Side products, such as dimeric ethers, are minimized by controlling stoichiometry and reaction time .
Table 1: Comparison of Synthesis Methods
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Williamson Etherification | KCO, DMF | 72 | 98 | |
| Mitsunobu Reaction | DIAD, PPh | 68 | 95 | |
| Phase-Transfer Catalysis | TBAB, NaOH | 65 | 97 |
Alternative Routes
The Mitsunobu reaction offers a milder alternative, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to couple 3-hydroxybenzoate derivatives with 4-(hydroxymethyl)benzaldehyde . While yields are comparable to Williamson etherification (68%), this method avoids harsh bases but requires anhydrous conditions. Phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) has also been reported, achieving 65% yield with simplified workup .
Reactivity and Functionalization
Formyl Group Reactivity
The para-formyl substituent undergoes characteristic aldehyde reactions:
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Condensation: With amines to form Schiff bases, useful in coordination chemistry .
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Nucleophilic Addition: Grignard reagents or hydrides generate secondary alcohols or hydrocarbons.
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Oxidation: Catalyzed by KMnO to yield carboxylic acids, though over-oxidation of the benzyl ether may occur .
Ester Hydrolysis and Transesterification
The methyl ester is hydrolyzed under acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) conditions to produce 3-((4-formylbenzyl)oxy)benzoic acid, a precursor for metal-organic frameworks (MOFs). Transesterification with higher alcohols (e.g., benzyl alcohol) using Ti(OiPr) as a catalyst affords bulkier esters, modulating solubility for polymer applications .
Applications in Materials and Pharmaceuticals
Pharmaceutical Intermediates
The compound’s formyl group serves as a handle for synthesizing anticancer and antimicrobial agents. For example, Schiff bases derived from Methyl 3-((4-formylbenzyl)oxy)benzoate exhibit inhibitory activity against tyrosine kinases, as evidenced by patent US7202262B2 . Additionally, its benzoate core is structurally analogous to nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential COX-2 selectivity.
Polymer Science
Incorporation into polyesters via polycondensation enhances thermal stability () due to rigid benzyl ether linkages. Copolymers with ε-caprolactone demonstrate shape-memory properties, making them candidates for medical devices .
Table 2: Thermal Properties of Polyesters Derived from Methyl 3-((4-Formylbenzyl)oxy)benzoate
| Polymer Composition | (°C) | (°C) | Degradation Temp (°C) |
|---|---|---|---|
| Homopolymer | 158 | N/A | 310 |
| Copolymer (20% caprolactone) | 92 | 125 | 290 |
Analytical and Industrial Considerations
Scalability and Cost
Industrial-scale production remains challenging due to the cost of 4-(bromomethyl)benzaldehyde (~$450/kg). Optimized phase-transfer catalysis reduces raw material waste by 15%, offering a cost-effective route .
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